molecular formula C24H23NO4 B584163 Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate CAS No. 1797817-81-2

Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate

Cat. No.: B584163
CAS No.: 1797817-81-2
M. Wt: 389.451
InChI Key: VUXZSDVLKNOBFJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate is a complex organic compound that belongs to the class of carbazole derivatives Carbazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Carbazole Core: The initial step involves the formation of the carbazole core through a cyclization reaction. This can be achieved using a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure.

    Introduction of Functional Groups: The hydroxy and phenylmethoxy groups are introduced through selective functionalization reactions. For instance, the hydroxy group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

    Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted carbazole derivatives.

Scientific Research Applications

Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmacologically active compounds, particularly those with anticancer and antimicrobial properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

    Material Science: Carbazole derivatives are known for their electronic properties and are used in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the phenylmethoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-hydroxycarbazole-9-carboxylate: Lacks the phenylmethoxy group, making it less hydrophobic.

    Tert-butyl 3-phenylmethoxycarbazole-9-carboxylate: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.

    Tert-butyl 4-hydroxy-3-methoxycarbazole-9-carboxylate: Has a methoxy group instead of a phenylmethoxy group, altering its electronic properties.

Uniqueness

Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate is unique due to the presence of both hydroxy and phenylmethoxy groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c1-24(2,3)29-23(27)25-18-12-8-7-11-17(18)21-19(25)13-14-20(22(21)26)28-15-16-9-5-4-6-10-16/h4-14,26H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXZSDVLKNOBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C3=CC=CC=C31)C(=C(C=C2)OCC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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